6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3(2H)-one
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Overview
Description
The compound “6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3(2H)-one” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . It’s a complex organic molecule that can be used as a building block in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds involves the production of tetrahydropyrazolo[1,5-a]pyrazines from the corresponding pyrazole-5-carboxylic acids and aminoacetals . The proposed synthetic scheme contains 5 steps (the first three of which are one-pot) and allows to obtain compounds in fairly good yields . Additionally, the possibility of further modification of such building blocks in the 3rd position by various functional groups was shown .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings including a pyrazine ring and a pyridazine ring. The compound also contains a carbonyl group and a cyclopropyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of tetrahydropyrazolo[1,5-a]pyrazines from the corresponding pyrazole-5-carboxylic acids and aminoacetals . The synthetic scheme allows for the introduction of different substituents, neutral or functionalized, in different positions of pyrazole and/or piperazine rings .Scientific Research Applications
Facile Synthesis and Biological Activities
The compound is involved in the synthesis of various heterocyclic compounds demonstrating significant biological activities. For instance, a study detailed the facile synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives. These compounds exhibited potent antibacterial and antifungal activities, comparable to standard drugs like norfloxacin and fluconazole for certain derivatives (Hafez, Alshammari, & El-Gazzar, 2015).
Antimicrobial Potential
Further research into the antimicrobial potential of related derivatives highlighted the synthesis of compounds from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid. These studies showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming others in efficacy (Bildirici, Şener, & Tozlu, 2007).
Inhibitory Properties on Photosynthetic Electron Transport
Pyrazole derivatives have been synthesized and screened as potential inhibitors of photosynthetic electron transport. This study demonstrated that some compounds exhibited excellent inhibitory properties, offering insights into the structural determinants of activity and suggesting potential agricultural applications (Vicentini et al., 2005).
Novel Syntheses and Pharmacological Prospects
An innovative approach to synthesizing diverse 1H-Pyrazolo[1,2-b]phthalazine-2-carboxamide and related heterocycles has been shown to have crucial roles in pharmaceutical and agricultural industries due to their significant pharmacological applications. This research underscores the versatility of pyrazole-containing compounds in drug development (Maheswari et al., 2020).
Anticancer Activity
Research focusing on the synthesis of new 1,3,5-triazine-based 2-pyrazolines as potential anticancer agents revealed promising results against different human tumor cell lines, showcasing the anticancer potential of pyrazole derivatives (Moreno et al., 2018).
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3(2H)-one is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound acts as a Core Protein Allosteric Modulator (CpAM) for HBV . It interacts with the HBV core protein, causing conformational changes that effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants .
Biochemical Pathways
The compound affects the biochemical pathways of HBV by inhibiting the core protein, which is essential for viral replication . This disruption leads to downstream effects, including a reduction in the production of new viral particles .
Pharmacokinetics
It has been demonstrated that the compound can effectively reduce hbv dna viral load in a hbv aav mouse model through oral administration , suggesting good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of HBV core protein and a subsequent decrease in viral replication . This leads to a reduction in the production of new viral particles, thereby limiting the spread of the virus within the host .
Properties
IUPAC Name |
6-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-18-14(21)5-4-12(16-18)15(22)19-6-7-20-11(9-19)8-13(17-20)10-2-3-10/h4-5,8,10H,2-3,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQWODWFFMVOKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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